Product packaging for 4-Fluoro-2-nitrobenzamide(Cat. No.:CAS No. 106754-80-7)

4-Fluoro-2-nitrobenzamide

Cat. No.: B025851
CAS No.: 106754-80-7
M. Wt: 184.12 g/mol
InChI Key: VSWSFFDDRSVJSR-UHFFFAOYSA-N
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Description

Nitroaromatic compounds, characterized by at least one nitro group (–NO₂) attached to an aromatic ring, are a major class of industrial chemicals, most of which are synthetic. nih.gov The nitro group is known for its strong electron-withdrawing ability, which stems from both resonance and inductive effects. scielo.br This property makes the aromatic ring susceptible to nucleophilic aromatic substitution. scielo.br In medicinal chemistry, the characteristics of the nitro group—such as its electron-withdrawing nature, polarity, and size—can impact a molecule's solubility, receptor binding affinity, and bioavailability. scielo.br

Nitroaromatic compounds are found in a variety of pharmaceuticals with antibacterial, antiprotozoal, and anticancer properties. scielo.br Many drugs containing a nitro group require metabolic reduction to become active, often forming reactive intermediates that are crucial to their mechanism of action. nih.govsvedbergopen.com For example, the bioreduction of the nitro group is central to the antimicrobial action of many nitroaromatic drugs. scielo.br While these compounds have significant therapeutic applications, they are also studied for their potential toxicity, which is often linked to the same bioreductive processes that grant them their activity. nih.govscielo.brsvedbergopen.com

Current research on 4-Fluoro-2-nitrobenzamide primarily positions it as a chemical intermediate or a building block in organic synthesis. smolecule.com It serves as a starting material for creating more complex molecules with potential applications in various fields of chemical research. smolecule.com For example, it has been used in the synthesis of N-(2,6-Dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamide, a derivative investigated for its binding to the cereblon (CRBN) protein. nih.gov The functional groups of this compound allow for a range of chemical transformations. The nitro group can be reduced to an amine, and the amide bond can be hydrolyzed under acidic or basic conditions, providing pathways to diverse molecular scaffolds. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O3 B025851 4-Fluoro-2-nitrobenzamide CAS No. 106754-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWSFFDDRSVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544660
Record name 4-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106754-80-7
Record name 4-Fluoro-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoro 2 Nitrobenzamide and Its Precursors

Classical and Green Synthetic Approaches for 4-Fluoro-2-nitrobenzamide

The creation of this compound is typically achieved through a multi-step process that begins with a substituted toluene (B28343) and concludes with the formation of the final amide product.

Oxidation Pathways for Precursors (e.g., 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid)

The journey to synthesizing this compound often commences with the oxidation of 2-fluoro-4-nitrotoluene to form the crucial intermediate, 2-fluoro-4-nitrobenzoic acid. This conversion is a critical step, and various oxidizing agents can be employed to achieve this transformation.

One common and industrially relevant method involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO4). researchgate.net This reaction is often carried out under controlled temperature and pressure, sometimes in a sealed vessel at elevated temperatures. A convenient synthesis method reports achieving a 74% yield of 2-fluoro-4-nitrobenzoic acid by oxidizing 2-fluoro-4-nitrotoluene with potassium permanganate in the presence of a phase transfer catalyst. researchgate.net

An alternative laboratory-scale oxidation can be performed using chromium trioxide (CrO3) in conjunction with periodic acid in an acetonitrile (B52724) solvent. chemicalbook.com This method can lead to an immediate exothermic reaction and precipitation of the desired acid. chemicalbook.com The choice of oxidizing agent and reaction conditions can be influenced by factors such as scale, cost, and environmental considerations.

Below is a table summarizing various oxidation methods for producing 2-fluoro-4-nitrobenzoic acid:

Oxidizing AgentPrecursorProductReported YieldKey ConditionsReference
Potassium Permanganate (KMnO4)2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acid74%Presence of a phase transfer catalyst researchgate.net
Chromium Trioxide (CrO3) / Periodic Acid2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acid81%Acetonitrile solvent chemicalbook.com
Nitric Acid2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acidNot specifiedControlled conditions

Amidation Reactions for Formation of the Benzamide (B126) Moiety

Once 2-fluoro-4-nitrobenzoic acid is obtained, the next critical step is the formation of the benzamide group. This is typically achieved through amidation, a reaction that converts the carboxylic acid into an amide. A common approach involves a two-step process of chlorination followed by amination. researchgate.net

The carboxylic acid is first converted into a more reactive acyl chloride. This can be accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to yield the final benzamide product. One study reported a 95% yield for the conversion of 2-fluoro-4-nitrobenzoic acid to N-methyl-2-fluoro-4-nitrobenzamide via this chlorination and amination sequence. researchgate.net

Another method involves the use of phosphorus oxychloride to promote the amidation of aryl carboxylic acids with N,N-dimethylformamide (DMF) to form N,N-dimethyl aryl amides. google.com The reaction of 4-fluoro-2-nitrobenzoic acid with DMF in the presence of phosphorus oxychloride yields N,N-dimethyl-4-fluoro-2-nitrobenzamide. google.com

The following table details different amidation strategies:

ReagentsStarting MaterialProductReported YieldKey FeaturesReference
1. Thionyl Chloride/Oxalyl Chloride 2. Ammonia/Ammonium Salts2-Fluoro-4-nitrobenzoic acidThis compoundNot specified for direct product, but 95% for a related N-methyl derivativeTwo-step process involving an acid chloride intermediate researchgate.net
Phosphorus Oxychloride, DMF4-Fluoro-2-nitrobenzoic acidN,N-dimethyl-4-fluoro-2-nitrobenzamideNot specifiedPromotes amidation with DMF google.com
N,N'-Carbonyldiimidazole4-Bromo-2-nitrobenzoic acidIntermediate for amide synthesisNot specifiedUsed to activate the carboxylic acid prepchem.com

Mechanochemical Synthesis Techniques and Environmental Considerations

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is emerging as a green alternative to traditional solvent-based synthesis. nih.gov This approach is often performed in the solid state, minimizing or eliminating the need for volatile organic solvents, which are a major source of chemical waste. ucm.es

Ball milling is a common laboratory technique for mechanochemical synthesis. nih.gov While the direct mechanochemical synthesis of this compound is not extensively detailed in the provided results, the synthesis of primary amides from esters using mechanochemical methods has been demonstrated. ucm.esacs.org For instance, esters can be converted to primary amides by ball milling with calcium nitride, which serves as a source of ammonia. ucm.esacs.org This method is compatible with a variety of functional groups. ucm.es

Mechanochemical approaches have also been developed for amide synthesis from carboxylic acids and amines using coupling reagents. ucm.es These solvent-free methods offer advantages in terms of reduced environmental impact and potentially faster reaction times. scite.ai

Catalyst Systems in this compound Synthesis (e.g., Pd/C in hydrogenation)

While not directly used in the synthesis of this compound itself, catalysts play a crucial role in the synthesis of related compounds and precursors. For example, Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions. researchgate.net

In a related synthesis, after the formation of N-methyl-2-fluoro-4-nitrobenzamide, the nitro group is reduced to an amino group to produce 4-amino-2-fluoro-N-methyl-benzamide. researchgate.net This reduction is efficiently carried out using hydrogen gas in the presence of a Pd/C catalyst, achieving a high yield of 98%. researchgate.net This hydrogenation step is highlighted as a clean and environmentally friendly alternative to methods using iron powder, which can cause significant iron pollution. researchgate.net

Regioselective Synthesis Strategies for Related Isomers of Fluoronitrobenzamide

Regioselective synthesis is the preferential formation of one structural isomer over another. numberanalytics.comnumberanalytics.com Controlling the position of functional groups on the benzene (B151609) ring is critical in the synthesis of fluoronitrobenzamide isomers.

The synthesis of isomers like 5-fluoro-2-nitrobenzoic acid, a precursor to the corresponding benzamide, also starts from the oxidation of the respective nitrotoluene, in this case, 5-fluoro-2-nitrotoluene. sigmaaldrich.com The regioselectivity is therefore established in the initial nitration of a fluorinated starting material or the fluorination of a nitrated precursor.

For instance, the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158), an isomer-related compound, can start from 2-fluoro-4-nitroaniline. google.com This involves a diazotization reaction to replace the amino group, demonstrating how the initial placement of substituents dictates the final product structure. google.com The challenge in synthesizing specific isomers lies in directing the incoming functional groups to the desired positions on the aromatic ring, which can be influenced by existing substituents and the reaction conditions employed. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Nitrobenzamide

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR and FT-Raman spectra of 4-fluoro-2-nitrobenzamide and related compounds reveal distinct bands corresponding to its key functional groups.

The carbonyl (C=O) stretching vibration of the amide group is typically observed in the region of 1630–1680 cm⁻¹. For similar benzamide (B126) derivatives, this strong band appears around 1650 cm⁻¹. smolecule.com The secondary amide group also gives rise to N-H stretching vibrations, which are expected in the range of 3170-3370 cm⁻¹. researchgate.net

The nitro (NO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch typically found between 1520 cm⁻¹ and 1530 cm⁻¹, and a symmetric stretch appearing in the 1350 cm⁻¹ region. Additionally, scissoring, wagging, and rocking vibrations of the NO₂ group are expected at lower frequencies. researchgate.net

The carbon-fluorine (C-F) stretching mode for a fluorine atom attached to an aromatic ring is generally found in the 1100–1270 cm⁻¹ range. researchgate.net The carbon-nitrogen (C-N) stretching vibration of the amide group is also identifiable, often appearing near 1010-1100 cm⁻¹. researchgate.netnanobioletters.com Aromatic C-H stretching vibrations are typically observed in the region of 3000–3120 cm⁻¹. researchgate.net

The table below summarizes the characteristic vibrational frequencies for the functional groups in compounds related to this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
AmideC=O Stretch1630-1680
AmideN-H Stretch3170-3370 researchgate.net
NitroAsymmetric NO₂ Stretch1520-1530
NitroSymmetric NO₂ Stretch~1350
AromaticC-F Stretch1100-1270 researchgate.net
AmideC-N Stretch1010-1100 researchgate.netnanobioletters.com
AromaticC-H Stretch3000-3120 researchgate.net

This table presents typical data for related benzamide structures as specific experimental data for this compound was not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For aromatic protons in similar nitrobenzamide structures, signals in ¹H NMR spectra typically appear in the downfield region, often between δ 7.2 and 8.5 ppm. For instance, in N,N-Dimethyl-4-nitrobenzamide, aromatic proton signals are observed at δ 8.25 ppm. In related compounds like 4-fluoronitrobenzene, protons adjacent to the nitro group appear around δ 8.29 ppm, while those adjacent to the fluorine atom are found near δ 7.24 ppm. chemicalbook.com

In ¹³C NMR spectra, the carbon atoms of the aromatic ring in related compounds show signals that are influenced by the attached functional groups. The presence of fluorine can cause splitting of the signals for nearby carbon atoms due to ¹⁹F-¹³C coupling. rsc.org

The following table provides predicted or observed chemical shifts for similar compounds.

NucleusFunctional GroupPredicted/Observed Chemical Shift (δ ppm)Reference
¹HAromatic Protons7.2 - 8.5
¹HN-Methyl Protons (in N-methylated analogs)3.0 - 3.5 smolecule.com
¹³CAromatic CarbonsVaries (subject to substituent effects) rsc.orgchemicalbook.com

This table presents typical data for related benzamide and nitrobenzene (B124822) structures as specific experimental data for this compound was not available in the search results.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. tutorchase.com The molecular ion peak (M⁺) for this compound would correspond to its molecular weight.

Common fragmentation patterns for related nitrobenzamides involve the loss of small neutral molecules or radicals. tutorchase.comlibretexts.org For example, a characteristic fragmentation is the loss of the nitro group (NO₂), which has a mass of 46 u. smolecule.com Another common fragmentation for amides is the cleavage of the amide bond. The process of fragmentation provides a fingerprint that helps in confirming the structure of the molecule. uni-saarland.de High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. rsc.org

Predicted Fragmentation for this compound:

Fragment IonNeutral LossDescription
[M - NO₂]⁺NO₂Loss of the nitro group
[M - NH₂]⁺NH₂Loss of the amino group from the amide
[C₇H₄FO]⁺NO₂, NHAcylium ion formed after loss of nitro and amino groups

This table is based on general fragmentation principles for aromatic nitro compounds and benzamides, as specific experimental fragmentation data for this compound was not found.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

For related benzamide structures, X-ray studies have been crucial in determining the planarity of the molecule and the orientation of its substituent groups. researchgate.netnih.gov

Hydrogen bonds play a critical role in stabilizing the crystal structures of benzamides. In the solid state, intermolecular hydrogen bonds, particularly between the amide N-H group and the carbonyl oxygen (N-H···O) of an adjacent molecule, are commonly observed. nih.govresearchgate.net These interactions often lead to the formation of dimers or extended chains and sheets within the crystal lattice. nih.govacs.org For example, in some N-(arylsulfonyl)-4-fluorobenzamides, N-H···O hydrogen bonds result in the formation of R₂²(8) dimers. nih.gov Intramolecular hydrogen bonds can also occur, for instance, between an N-H donor and a nearby acceptor atom within the same molecule, which can influence the molecule's conformation. nih.gov

Crystallographic Data for a Related Compound (N-(2-chlorophenylsulfonyl)-4-fluorobenzamide):

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Dihedral Angle (Benzene rings)89.91 (10)° nih.gov
Hydrogen Bonding MotifR₂²(8) and R₂²(14) dimers nih.gov

This table presents data for a structurally related compound as specific crystallographic data for this compound was not available in the search results.

Computational and Theoretical Investigations of 4 Fluoro 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. rsc.orgajol.info For derivatives of benzamide (B126), DFT calculations, often using the B3LYP/6-311G(d) level of theory, have been effectively used to determine their theoretical data. ajol.info These calculations provide a foundational understanding of the molecule's stability and conformational preferences. In similar fluorinated and nitrated benzamide structures, DFT has been employed to model N-acylated amino acid residues, providing insights into their gas-phase structures. rsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the charge transfer properties within a molecule. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. chemrevlett.com A smaller energy gap suggests higher reactivity, as it requires less energy for an electron to be excited from the HOMO to the LUMO. chemrevlett.com

In related nitrobenzamide derivatives, the HOMO is often localized on the benzamide moiety, while the LUMO is centered on the nitro group, indicating that the nitro group acts as an electron-acceptor. This intramolecular charge transfer is a key characteristic of such molecules. The analysis of HOMO-LUMO overlap can further quantify the charge-transfer character of a molecule. arxiv.org A significant overlap between these orbitals is indicative of efficient charge transfer. arxiv.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters

Parameter Value (eV) Description
EHOMO Varies Energy of the Highest Occupied Molecular Orbital.
ELUMO Varies Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) Varies The difference between ELUMO and EHOMO, indicating chemical reactivity.

Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule by visualizing the electrostatic potential on the electron density surface. researchgate.netchemrxiv.org The MEP map uses a color scale to indicate different potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. acs.org

For molecules containing nitro and amide groups, the MEP analysis typically reveals that the most negative potential is located around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic interactions. chemrxiv.orgacs.org Conversely, the hydrogen atoms of the amide group often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. chemrxiv.org In related fluorinated compounds, the fluorine atom can also contribute to the electrostatic potential distribution, influencing the molecule's interaction with its environment. chemrxiv.org

Quantum Chemical Descriptors and Reactivity Analysis (e.g., Atoms in Molecules (AIM) Analysis)

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. hakon-art.com These descriptors, derived from the electronic structure, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. chemrevlett.comhakon-art.com These parameters are calculated from the HOMO and LUMO energies and are instrumental in predicting the chemical behavior of a molecule. chemrevlett.comhakon-art.com

The Atoms in Molecules (AIM) theory offers a method to partition the electron density of a molecule into atomic basins, allowing for the analysis of atomic properties and interatomic interactions. uni-rostock.de AIM analysis can identify critical points in the electron density, which correspond to different types of chemical bonds and interactions within the molecule. uni-rostock.de For instance, intramolecular hydrogen bonds, which can significantly influence the conformation and stability of benzamide derivatives, can be characterized using AIM. researchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity.

Non-Linear Optical (NLO) Properties Assessment through Hyperpolarizability Calculations

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. plos.orgscielo.org.pe The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). researchgate.net Computational methods, such as DFT, are widely used to calculate the hyperpolarizability of molecules and assess their NLO potential. scielo.org.peresearchgate.net

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large hyperpolarizability values. researchgate.net In the case of 4-Fluoro-2-nitrobenzamide, the electron-donating nature of the fluorine atom (through resonance) and the electron-withdrawing nitro and benzamide groups can create a charge-transfer system conducive to NLO activity. Calculations of the dipole moment and the components of the hyperpolarizability tensor provide a comprehensive picture of the molecule's NLO response. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. medcraveonline.comsemanticscholar.org This approach is invaluable for predicting the properties of new, unsynthesized molecules. medcraveonline.com

Application of Quantum Molecular Descriptors in QSAR Studies

Quantum molecular descriptors, which are derived from the electronic and geometric structure of a molecule, are frequently used in QSAR studies. dergipark.org.trnih.gov These descriptors can include constitutional, topological, electronic, and quantum chemical parameters. medcraveonline.com For nitrobenzene (B124822) derivatives, descriptors such as hyperpolarizability have been successfully used to model their toxicological effects. dergipark.org.tr

In the context of this compound, a QSAR model could be developed to predict its activity in various applications, such as its potential as an inhibitor for specific enzymes or its environmental impact. peercommunityjournal.org The process involves calculating a range of molecular descriptors for a set of related compounds with known activities, followed by statistical analysis, such as multiple linear regression, to build a predictive model. medcraveonline.comdergipark.org.tr The robustness of the QSAR model is then validated to ensure its predictive power for new compounds. medcraveonline.com

Chemical Reactivity and Mechanistic Studies of 4 Fluoro 2 Nitrobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides activated by strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient by the presence of potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org This positioning is essential for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. pressbooks.pubyoutube.com

In the case of 4-fluoro-2-nitrobenzamide, the benzene (B151609) ring is substituted with a fluorine atom, a nitro group, and an amide group. The fluorine atom at position 4 is the designated leaving group. The powerful electron-withdrawing nitro group is located at the ortho position relative to the amide and para position relative to the fluorine atom. This para-positioning strongly activates the C4 carbon for nucleophilic attack.

The reactivity and regioselectivity of this compound in SNAr reactions are profoundly influenced by the electronic properties of its substituents.

Influence of the Nitro Group: The nitro group (-NO2) is one of the most powerful activating groups for SNAr reactions due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.com When a nucleophile attacks the C4 carbon (para to the nitro group), the resulting negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. libretexts.org This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. ruc.dk The presence of the nitro group is a primary determinant of the molecule's susceptibility to this reaction pathway.

Influence of the Fluorine Atom: In the context of SNAr reactions, the typical leaving group trend observed in SN2 reactions (I > Br > Cl > F) is inverted (F > Cl > Br > I). imperial.ac.ukyoutube.com Although fluoride (B91410) is a poor leaving group in many contexts due to the strength of the C-F bond, its high electronegativity plays a dominant role in the SNAr mechanism. The rate-determining step is the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. imperial.ac.uk The extreme electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic (electron-poor), thus facilitating the nucleophilic attack. youtube.com This strong inductive effect stabilizes the negatively charged Meisenheimer complex, making fluorine an excellent leaving group for SNAr reactions. nih.gov

Regioselectivity: The regioselectivity is dictated by the positions of the activating groups relative to the potential leaving groups. In this compound, the fluorine atom is at the C4 position, which is para to the strongly activating nitro group at C2. This ortho-para relationship is ideal for stabilizing the anionic intermediate through resonance. youtube.com Therefore, nucleophilic attack will overwhelmingly occur at the C4 position, leading to the displacement of the fluoride ion.

SubstituentPositionElectronic EffectRole in SNAr Reaction
Nitro (-NO2) 2Strong electron-withdrawing (Resonance & Induction)Activates the ring for nucleophilic attack; stabilizes the Meisenheimer complex.
Fluorine (-F) 4Strong electron-withdrawing (Induction)Acts as the leaving group; enhances the electrophilicity of the C4 carbon.
Amide (-CONH2) 1Electron-withdrawing (Induction)Contributes to the overall electron deficiency of the ring.

Reduction Pathways of the Nitro Group to Amino Derivatives

The nitro group of this compound can be chemically reduced to a primary amino group (-NH2), yielding 4-fluoro-2-aminobenzamide. This transformation is a common and crucial step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The reduction typically involves a six-electron transfer process. Several established methods are available for the reduction of aromatic nitro compounds.

Common laboratory methods for this reduction include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice, but platinum (Pt) or Raney nickel can also be employed. commonorganicchemistry.com This method is generally efficient and produces high yields, but care must be taken as it can also reduce other functional groups.

Metal-Acid Systems: The reduction of nitroarenes can be effectively achieved using metals in an acidic medium. Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. commonorganicchemistry.com These reactions proceed via a series of single electron transfers from the metal. While effective, these methods often require a stoichiometric amount of metal and can involve more demanding workup procedures to remove metal salts.

Other Reducing Agents: Tin(II) chloride (SnCl2) is a milder reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can also be used. semanticscholar.org

Reagent/CatalystConditionsAdvantagesDisadvantages
H2 / Pd/C Hydrogen gas, solvent (e.g., Ethanol, Methanol)High yield, clean reactionCan reduce other functional groups (e.g., alkenes, alkynes); requires specialized equipment for handling hydrogen gas.
Fe / HCl or AcOH Acidic medium, heatInexpensive, effectiveRequires stoichiometric metal, acidic workup to remove iron salts.
SnCl2 / HCl Acidic medium (e.g., Ethanol)Milder conditions, can be more selectiveStoichiometric reagent, tin waste.
Zn / AcOH Acetic acidMilder conditionsStoichiometric reagent, zinc waste.

In biological systems, the reduction of aromatic nitro compounds is primarily catalyzed by a class of flavoenzymes known as nitroreductases (NRs). researchgate.net These enzymes are found in a wide range of organisms, including bacteria and eukaryotes, and play a role in the metabolism of xenobiotic compounds. oup.com

Nitroreductases typically utilize reduced flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group and require NAD(P)H as a reducing cofactor. nih.gov The reduction of the nitro group is a multi-step process that involves the transfer of six electrons to form the corresponding amine. researchgate.net

The mechanism can be broadly classified into two types:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group via a series of two-electron transfers. oup.com The nitro group (Ar-NO2) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) intermediate (Ar-NHOH). Finally, the hydroxylamine is reduced to the amine (Ar-NH2). oup.com The nitroso and hydroxylamine intermediates are often highly reactive. This pathway proceeds through a ping-pong bi-bi kinetic mechanism where the flavin cofactor cycles between its oxidized and reduced states. oup.com

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction of the nitro group to form a nitro anion radical (Ar-NO2•-). In the presence of molecular oxygen, this radical can transfer its electron to O2, forming a superoxide (B77818) anion (O2•-) and regenerating the parent nitro compound. oup.com This "futile cycling" can lead to oxidative stress within the cell.

Studies on dinitrobenzamide-based prodrugs with E. coli nitroreductase have shown that the benzamide (B126) moiety can bind within the enzyme's active site. pdbj.org The binding orientation can determine which nitro group is preferentially reduced. For a compound like this compound, the enzyme would catalyze the reduction of the 2-nitro group, leading to the formation of 2-amino-4-fluorobenzamide. pdbj.org

Hydrolysis of the Amide Bond under Varied Conditions

The amide bond is generally the most stable and least reactive of the carboxylic acid derivatives, making its hydrolysis a challenging transformation. chemistrysteps.com The hydrolysis of the amide bond in this compound to yield 4-fluoro-2-nitrobenzoic acid and ammonia (B1221849) requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases. youtube.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous H2SO4 or HCl) and heat, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. khanacademy.org This is followed by proton transfer and the elimination of ammonia (which is protonated under acidic conditions to ammonium (B1175870), NH4+) to form the carboxylic acid. Studies on substituted benzamides have shown that electron-withdrawing groups on the aromatic ring, such as the nitro group, accelerate the rate of acid-catalyzed hydrolysis. researchgate.netacs.org Thus, the nitro and fluoro substituents on this compound are expected to facilitate this reaction compared to unsubstituted benzamide.

Base-Catalyzed (Saponification) Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH or KOH) and heat, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate from which the amide anion (-NH2), a very poor leaving group, is expelled. This highly unfavorable step is driven forward by the final, irreversible acid-base reaction where the newly formed carboxylic acid protonates the strongly basic amide anion, forming a carboxylate salt and ammonia. chemistrysteps.comyoutube.com An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid.

Electrophilic Aromatic Substitution Reaction Analysis

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the substitution of a ring hydrogen with an electrophile. uomustansiriyah.edu.iq The feasibility and regioselectivity of EAS reactions are heavily dependent on the nature of the substituents already present on the aromatic ring.

The benzene ring of this compound is substituted with three groups:

Nitro group (-NO2): A powerful deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It is a meta-director. youtube.compressbooks.pub

Amide group (-CONH2): A strong deactivating group due to the electron-withdrawing nature of the carbonyl. It is also a meta-director.

Fluorine atom (-F): A deactivating group due to its strong inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (sigma complex). masterorganicchemistry.comlibretexts.org

Reactivity Analysis: The presence of three deactivating groups makes the aromatic ring of this compound extremely electron-deficient and therefore highly unreactive towards electrophilic attack. msu.edu The combined deactivating effect of the nitro and amide groups, compounded by the inductive withdrawal of the fluorine atom, means that any EAS reaction would require exceptionally harsh conditions (e.g., very strong electrophiles, high temperatures) and would likely proceed very slowly, if at all.

Regioselectivity Analysis: If an EAS reaction were to be forced, the position of substitution would be determined by the competing directing effects of the substituents.

The nitro group directs incoming electrophiles to the C3 and C5 positions.

The amide group directs to the C3 and C5 positions.

The fluorine group directs to the C3 and C5 positions (ortho to F).

In this case, all three substituents direct incoming electrophiles to the same positions: C3 and C5. The directing effects are therefore reinforcing or "in concert". msu.edu The C5 position is sterically less hindered than the C3 position (which is flanked by the amide and nitro groups). Therefore, if substitution were to occur, it would be predicted to happen at the C5 position.

PositionDirecting Influence from -CONH2 (at C1)Directing Influence from -NO2 (at C2)Directing Influence from -F (at C4)Overall Prediction
C3 metaorthoorthoFavored (Reinforced)
C5 metaparaorthoFavored (Reinforced)
C6 orthometametaDisfavored

Given the steric hindrance at C3, the C5 position is the most likely site for an electrophilic attack on this highly deactivated ring.

Synthesis and Characterization of Novel 4 Fluoro 2 Nitrobenzamide Derivatives

Design Principles for Derivative Synthesis

The strategic design of 4-fluoro-2-nitrobenzamide derivatives is guided by established principles of medicinal and materials chemistry. These principles focus on manipulating the molecule's structure to enhance its biological activity or physical properties. Key strategies include modifications to the amide nitrogen and substitutions on the aromatic ring.

Modifications to the Amide Nitrogen:

Altering the substituent on the amide nitrogen is a common strategy to influence the compound's properties. Introducing different alkyl or aryl groups can impact factors such as lipophilicity, which in turn affects how the molecule interacts with biological systems. For instance, replacing a methyl group with a butyl group on the amide nitrogen of a related nitrobenzamide was shown to increase lipophilicity and alter pharmacokinetic properties.

Aromatic Ring Substitutions:

The aromatic ring of this compound provides a scaffold for further substitutions. The existing fluorine and nitro groups are electron-withdrawing, which influences the reactivity of the ring. libretexts.org The fluorine atom, in particular, can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. vapourtec.com The position of these substituents is crucial; for example, a fluorine atom at the ortho position can direct further substitutions to the meta position, enabling regioselective synthesis.

Synthetic Pathways to Substituted Benzamide (B126) Analogs

The synthesis of substituted benzamide analogs from this compound and related precursors employs a variety of established and innovative chemical reactions.

Coupling Reactions with Various Amines and Phenols

A primary method for creating derivatives involves the coupling of the benzamide core with various amines and phenols. This is often achieved through nucleophilic aromatic substitution, where the electron-deficient nature of the nitro-substituted ring facilitates the displacement of the fluorine atom by a nucleophile. vapourtec.com

The Ullmann reaction is a classic method used for forming C-N bonds, as demonstrated in the synthesis of 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline. iucr.org More modern approaches utilize palladium-catalyzed cross-coupling reactions, which have become powerful tools for forming both C-N and C-O bonds. nih.govbeilstein-journals.orgnih.gov These reactions offer high efficiency and compatibility with a wide range of functional groups on both the phenol (B47542) and amine coupling partners. nih.govbeilstein-journals.org For instance, various substituted phenols have been successfully coupled under standard palladium-catalyzed conditions to produce secondary and tertiary aryl amines in good yields. nih.gov

The choice of catalyst, ligand, and base is critical for the success of these coupling reactions. Combinations such as Pd(OAc)₂, Xantphos, and Cs₂CO₃ have been found to be effective for the C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with amides and amines. beilstein-journals.orgnih.gov

Incorporation of Heterocyclic Moieties for Enhanced Biological Activity

The introduction of heterocyclic rings into the structure of this compound derivatives is a widely employed strategy to enhance biological activity. rsc.org Heterocyclic compounds are integral to many biologically important molecules, including a large percentage of FDA-approved drugs. nih.govijsrtjournal.com

Synthetic strategies often involve the reaction of the 4-fluoro-2-nitrobenzoyl chloride intermediate with a heterocyclic amine. This approach has been used to synthesize a variety of derivatives containing moieties such as pyrimidine (B1678525) and benzimidazole. nih.govnih.gov For example, the synthesis of N-(2,6-dioxo-3-piperidyl)-2-fluoro-3-nitrobenzamide was achieved using 2-fluoro-3-nitrobenzoyl chloride. nih.gov

The incorporation of heterocycles like morpholine (B109124) and pyridine (B92270) can also be achieved through nucleophilic aromatic substitution reactions. vapourtec.commdpi.com The resulting compounds often exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net The specific heterocycle incorporated can significantly influence the type and potency of the biological activity. researchgate.net

Advanced Characterization Techniques for Novel Derivatives

The structural confirmation and detailed analysis of newly synthesized this compound derivatives rely on a suite of advanced characterization techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. Chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. researchgate.netnih.govrsc.org For example, in the characterization of various N-substituted benzamide derivatives, specific signals in the ¹H and ¹³C NMR spectra confirm the presence and arrangement of the different functional groups. mdpi.comnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. researchgate.netresearchgate.netnanobioletters.com For instance, characteristic absorption bands can confirm the presence of N-H, C=O (amide), and NO₂ (nitro) groups. nih.govnanobioletters.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds, further confirming their identity. nih.govmdpi.com

X-ray Diffraction:

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. mdpi.comajol.infomdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of the derivatives. mdpi.comajol.info For instance, an X-ray diffraction study of a fluorine-functionalized thiosemicarbazone, a related class of compounds, allowed for a detailed comparison of bond distances and angles before and after metallation. mdpi.com

Below is an interactive data table summarizing the characterization data for a selection of related benzamide derivatives.

Compound NameMolecular FormulaKey Spectroscopic DataX-ray Diffraction Data
N-(2,6-Dioxo-3-piperidyl)-3-nitrobenzamideC₁₂H₁₁N₃O₅¹H NMR (DMSO-d6) δ: 9.17 (d, J=8.3 Hz, 1H), 8.71 (t, J=2.0 Hz, 1H), 8.38-8.43 (m, 1H), 8.29-8.33 (m, 1H), 7.81 (t, J=8.0 Hz, 1H), 4.80-4.87 (m, 1H), 2.77-2.86 (m, 1H), 2.52-2.60 (m, 1H), 2.08-2.19 (m, 1H), 1.98-2.05 (m, 1H). ¹³C NMR (DMSO-d6) δ: 173.15, 172.11, 164.25, 148.00, 135.42, 133.98, 130.45, 126.34, 122.13, 49.92, 31.12, 24.22. nih.govNot specified in the provided context.
N-(4-chloro-2-methylphenyl)-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamideC₂₆H₁₅Cl₂F₃N₃O₄¹H NMR (CDCl₃) δ: 8.88 (s, 1H), 8.21 (d, J=9.1 Hz, 1H), 8.10 (s, 1H), 7.91 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.3 Hz, 1H), 7.28-7.16 (m, 7H), 2.29 (s, 3H). ¹³C NMR (CDCl₃) δ: 164.20, 162.10, 158.51, 155.44, 144.41, 144.37, 140.33, 135.60, 135.57, 135.40, 134.45, 133.24, 132.08, 131.91, 131.41, 130.48, 130.19, 127.58, 126.98, 125.35, 120.12, 118.47, 117.56, 117.23, 17.92. mdpi.comNot specified in the provided context.
4-Fluoro-2-(phenylamino)benzoic acidC₁₃H₁₀FNO₂Not specified in the provided context.Two independent molecules in the asymmetric unit. Dihedral angles between aromatic rings are 55.63(5)° and 52.65(5)°. iucr.org

Advanced Applications and Mechanistic Biological Activity of 4 Fluoro 2 Nitrobenzamide and Its Derivatives

Antimicrobial Research and Mechanisms of Action

Derivatives of 4-fluoro-2-nitrobenzamide have been investigated for their potential as antimicrobial agents. Research indicates that the presence and position of the fluoro and nitro groups on the benzamide (B126) scaffold can significantly influence their activity against various pathogens. researchgate.net

Inhibition of Specific Bacterial Enzymes

The antimicrobial efficacy of some nitrobenzamide derivatives is attributed to their ability to inhibit essential bacterial enzymes. For instance, certain derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, recombination, and transcription. u-szeged.hu The inhibition of these enzymes disrupts vital cellular processes, leading to bacterial cell death. u-szeged.hulumenlearning.com The benzamide structure can serve as a scaffold for designing inhibitors that bind to the ATP-binding pockets of these enzymes. u-szeged.hu

Table 1: Examples of Benzamide Derivatives and their Bacterial Enzyme Targets

Compound Type Target Enzymes Observed Activity
Substituted Morpholine (B109124) Benzamides DNA Gyrase (GyrB), Topoisomerase IV (ParE) Balanced dual inhibition, potent antibacterial activity against Gram-positive pathogens. acs.org

Formation of Toxic Intermediates and DNA Adducts

A key mechanism for the antimicrobial and cytotoxic effects of nitroaromatic compounds, including derivatives of this compound, involves their metabolic reduction. researchgate.net This process can lead to the formation of reactive and toxic intermediates.

The nitro group of these compounds can be reduced to form nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate, in particular, is a potent cytotoxic agent. scivisionpub.com This reactive species can cause extensive DNA damage by forming adducts—covalent bonds with DNA bases. scivisionpub.comfiu.edu The formation of these DNA adducts can interfere with DNA replication and transcription, ultimately triggering cell death. aopwiki.org This mechanism is a cornerstone of the action of certain nitroreductase-activated prodrugs used in cancer therapy, and a similar principle applies to their antimicrobial potential. scivisionpub.com

Anti-inflammatory Research and Molecular Targets

Research has explored the anti-inflammatory properties of nitrobenzamide derivatives. These compounds have the potential to modulate the body's inflammatory responses, which are implicated in a wide range of diseases.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of certain benzamide derivatives are linked to their ability to modulate key signaling pathways involved in the inflammatory process. Chronic inflammation is often driven by the overactivation of pathways such as NF-κB, MAPK, and PI3K/AKT. ajol.info Compounds that can inhibit these cascades are of significant therapeutic interest. ajol.info

For example, some compounds can suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines. nih.govresearchgate.net By preventing the nuclear translocation of NF-κB or blocking the phosphorylation of MAPKs, these derivatives can effectively dampen the inflammatory response. ajol.info The specific molecular targets within these pathways can include various kinases and other regulatory proteins. nih.gov

Anticancer Research and Prodrug Activation Mechanisms

Nitrobenzamide derivatives have been a significant focus of anticancer research, particularly in the context of prodrug development. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body, ideally at the site of the tumor, to minimize systemic toxicity. urjc.escore.ac.uk

Enzyme-Mediated Prodrug Activation (e.g., by Mitochondrial Flavoproteins)

A prominent strategy in cancer therapy involves the use of enzymes that are overexpressed in tumor cells to activate a prodrug. researchgate.net Nitroreductase enzymes, including certain mitochondrial flavoproteins, are key to this approach. spandidos-publications.comresearchgate.net

In healthy, non-malignant cells, nitroaromatic prodrugs are typically reduced to non-toxic amines by mitochondrial flavoproteins in a process dependent on NADPH. spandidos-publications.com However, many cancer cells exhibit a metabolic deficiency that prevents this complete and harmless reduction. spandidos-publications.com Instead, in the tumor microenvironment, these enzymes selectively reduce the nitro group to a highly cytotoxic nitroso or hydroxylamino derivative. scivisionpub.comspandidos-publications.com This bioactivation leads to the formation of DNA adducts and interstrand crosslinks, causing irreparable damage to the cancer cell's DNA and inducing apoptosis. scivisionpub.comoncohemakey.com This selective activation within the tumor makes these compounds potent and targeted anticancer agents. spandidos-publications.com

Table 2: Enzyme/Prodrug Systems in Cancer Therapy

Enzyme Prodrug Example Active Cytotoxic Agent Mechanism of Action
Nitroreductase (NTR) CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide DNA interstrand crosslinking. scivisionpub.comoncohemakey.com

Histone Deacetylase (HDAC) Inhibition Mechanisms

Derivatives of this compound have emerged as a promising class of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. Their inhibition can lead to hyperacetylation, which alters chromatin structure and modulates the transcription of genes involved in cell cycle arrest and apoptosis, making them a key target in cancer therapy. nih.govresearchgate.net

The general mechanism of action for benzamide-based HDAC inhibitors involves the coordination of the amide group with the zinc ion in the active site of the HDAC enzyme. The structural features of the inhibitor, such as substituents on the benzamide ring, play a crucial role in determining the potency and isoform selectivity. For instance, studies on 2-aminobenzamide (B116534) derivatives have shown that a 4-fluoro substitution can enhance selectivity for HDAC3 by diminishing the binding affinity for HDAC1 and HDAC2.

A series of novel N-(2-aminophenyl)benzamide derivatives containing fluorine have been synthesized and evaluated for their HDAC inhibitory and anticancer activities. Among these, certain compounds demonstrated potent inhibition of HDACs and significant antitumor efficacy in human cancer cell lines, including HCT-116, MCF-7, and A549, with some showing higher potency than the established HDAC inhibitor SAHA (Vorinostat). researchgate.net Furthermore, N-substituted benzamide derivatives designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor, have shown promising anti-proliferative activity against various cancer cell lines. researchgate.net

Derivative ClassKey Structural FeatureObserved EffectReference
Fluorinated N-(2-aminophenyl)benzamidesFluorine substitutionPotent HDAC inhibition and antitumor efficacy researchgate.net
2-Aminobenzamide Derivatives4-Fluoro substitutionEnhanced selectivity for HDAC3
N-Substituted BenzamidesBased on Entinostat (MS-275)Anti-proliferative activity in cancer cells researchgate.net

Tyrosine Kinase Inhibition Pathways

Tyrosine kinases are enzymes that are critical components of cell signaling pathways, regulating cellular proliferation, differentiation, migration, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer, making them a prime target for therapeutic intervention. google.commdpi.com While this compound itself is not a direct tyrosine kinase inhibitor, it serves as a crucial intermediate in the synthesis of compounds that are. researchgate.net

Derivatives incorporating the 4-fluorobenzamide (B1200420) moiety have been investigated as potential tyrosine kinase inhibitors. For example, a series of novel 2,4-diarylaminopyrimidine derivatives were developed as selective inhibitors of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. The synthesis of these inhibitors involved intermediates derived from 4-fluoro-2-nitroaniline, a closely related compound to this compound. nih.gov

Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives has revealed their potential as tyrosine kinase inhibitors. Some of these compounds, which incorporate a 4-fluorophenyl group, have demonstrated cytotoxic activity against various cancer cell lines, with molecular docking studies suggesting interactions with the kinase domain. acs.org The development of quinazoline-based tyrosine kinase inhibitors, such as gefitinib (B1684475) and erlotinib, also highlights the importance of aromatic precursors that can be derived from or are related to this compound.

Apoptosis Induction in Malignant Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer chemotherapy is the induction of apoptosis in malignant cells. researchgate.net Derivatives of this compound have demonstrated significant potential in this area.

One notable study focused on novel 1,2,5-trisubstituted benzimidazoles, where one of the key structural features for potent anticancer activity was a 4-fluoro-3-nitrophenyl group at the R2 position. The lead compound, TJ08, was found to induce apoptosis in a panel of cancer cell lines, including Jurkat, K562, and HeLa cells, with low micromolar IC50 values. The mechanism of apoptosis induction was linked to the alteration of mitochondrial membrane potential and the cleavage of PARP, a critical protein in the apoptosis cascade.

Other nitrobenzamide derivatives have also been shown to induce apoptosis. Thiadiazole derivatives containing a benzamide moiety have been reported to trigger apoptosis in cancer cells through caspase-dependent pathways. nih.gov Research on 2,4,6-trinitroaniline (B3268610) derivatives further supports the role of nitro-aromatic compounds in promoting apoptosis by increasing the Bax/Bcl-2 ratio, which is a key indicator of the intrinsic apoptotic pathway. mdpi.com

DerivativeCancer Cell Line(s)Apoptotic MechanismIC50 ValueReference
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)Jurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2Mitochondrial dysfunction, PARP cleavage1.88 - 3.82 µM
Thiadiazole derivativesVarious cancer cellsCaspase-dependent pathwaysNot specified nih.gov
N-(3-nitrophenyl)-2,4,6-trinitroanilineHep3BIncreased Bax/Bcl-2 ratioSimilar to cisplatin mdpi.com

Interaction with Biological Targets (e.g., Enzymes, Receptors, Ion Channels)

Enzymes are a primary target for this class of compounds. As discussed, derivatives have been designed to inhibit HDACs and tyrosine kinases. acs.org Beyond these, nitro-substituted benzamide derivatives have been evaluated for their anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS). researchgate.net

The interaction with receptors has also been explored. For instance, N-aryl-oxadiazolyl-propionamides derived from 2-fluoro-4-nitrobenzonitrile (B1302158) showed high affinity and selectivity for the cannabinoid receptor type 2 (CB2), a target for inflammatory and neuropathic pain.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

To elucidate the binding mechanisms of this compound derivatives with their biological targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are frequently employed. derpharmachemica.comgoogle.com These techniques provide valuable insights into ligand-receptor interactions at the atomic level, guiding the rational design and optimization of new drug candidates.

Molecular docking studies have been used to predict the binding modes of benzamide derivatives in the active sites of various enzymes. For example, in the study of N-substituted benzamide derivatives as HDAC inhibitors, docking simulations revealed hydrogen bonding, van der Waals forces, and hydrophobic interactions with HDAC2 and HDAC8. researchgate.net Similarly, docking analysis of nitrobenzamide derivatives with iNOS helped to explain their inhibitory activity, suggesting that the number and orientation of nitro groups are crucial for efficient binding. researchgate.net

MD simulations offer a dynamic view of the ligand-target complex, assessing its stability over time. google.com For instance, MD simulations were used to validate the stability of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives in the binding sites of α-glucosidase and α-amylase, corroborating their potential as antidiabetic agents. mdpi.com These computational approaches are instrumental in understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds.

Role as Pharmaceutical Intermediates and Building Blocks in Drug Discovery

This compound and its precursors are highly valuable intermediates in the synthesis of complex pharmaceutical compounds. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications. rhhz.netgoogle.com

The compound is a well-established building block in the creation of libraries of compounds for high-throughput screening, which is a cornerstone of modern drug discovery. The fluoro and nitro groups, along with the amide functionality, provide handles for a variety of chemical transformations to generate a wide range of derivatives with potentially diverse biological activities. ukm.my

Synthesis of Precursors for Clinically Relevant Compounds (e.g., Enzalutamide, MDV3100)

A paramount application of this compound is its role as a key intermediate in the synthesis of Enzalutamide (trade name Xtandi, formerly MDV3100). Enzalutamide is a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.

The synthesis of Enzalutamide often begins with 2-fluoro-4-nitrotoluene (B45272). This starting material is oxidized to form 2-fluoro-4-nitrobenzoic acid. google.com The carboxylic acid is then converted to N-methyl-2-fluoro-4-nitrobenzamide, which is a direct derivative of the title compound. google.com Subsequent reduction of the nitro group to an amine yields N-methyl-2-fluoro-4-aminobenzamide. This intermediate then undergoes further reactions, including the addition of acetone (B3395972) cyanohydrin and cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, to ultimately yield Enzalutamide. rhhz.net The efficiency and practicality of these synthetic routes are crucial for the industrial production of this life-extending cancer medication.

Starting MaterialKey Intermediate(s)Final ProductReference
2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acid, N-methyl-2-fluoro-4-nitrobenzamide, N-methyl-2-fluoro-4-aminobenzamideEnzalutamide google.com
4-Bromo-2-fluorobenzoic acidN-methyl-4-bromo-2-fluorobenzamide, 2-fluoro-4-amino-N-methylbenzamideEnzalutamide

Environmental and Toxicological Considerations of Nitrobenzamide Compounds

Structure-Toxicity Relationships (STR) for Nitrobenzene (B124822) Derivatives

Quantitative Structure-Toxicity Relationship (QSTR) models are crucial tools for predicting the toxicity of chemical compounds and understanding how their chemical structure relates to their toxicological effects. dergipark.org.trniscpr.res.in For nitrobenzene derivatives, these models have been extensively used to study their toxicity against various organisms, such as the aquatic ciliate Tetrahymena pyriformis. nih.govnih.gov

Research indicates that the toxicity of nitrobenzene derivatives is influenced by multiple factors, with hydrophobicity and electrophilic reactivity being among the most significant. nih.gov The toxicity of these compounds is generally in excess of baseline nonpolar narcosis, suggesting multiple and mixed mechanisms of toxic action. nih.govacs.org

Several molecular descriptors have been found to be important in modeling the toxicity of nitrobenzene derivatives:

Equalized Electronegativity (Xeq): This has been identified as a highly important parameter in modeling the toxicity of nitrobenzene derivatives. niscpr.res.in

Topological Indices: Indices such as the Wiener (W), hyper-Wiener (WW), and Balaban (J) indices, when combined with Xeq, provide more reliable toxicity models. niscpr.res.in

Hydrophobicity (log Kow): The logarithm of the 1-octanol/water partition coefficient is a key parameter in QSAR analyses. nih.govacs.org

Molecular Orbital Properties: The lowest unoccupied molecular orbital energy (Elumo) and maximum acceptor superdelocalizability (Amax) are also critical in predicting toxicity. nih.govacs.org

A study on 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes revealed a strong relationship between toxicity (log (IGC50-1)) and Amax. acs.org Two-parameter QSAR analyses further improved the predictive power of the models. nih.govacs.org For instance, combining log Kow with either Amax or Elumo resulted in strong correlations. nih.govacs.org

Another study highlighted the utility of hyperpolarizability and the conductor-like screening model (COSMO) area as molecular descriptors for modeling the toxicology of nitrobenzene derivatives. dergipark.org.tr Second-order hyperpolarizability, in particular, showed a strong correlation with toxicity. dergipark.org.tr

The presence and position of substituents on the benzene (B151609) ring also play a crucial role. For example, the presence of a halogen atom is a significant factor, often included as an indicator parameter in QSTR models. niscpr.res.in Furthermore, the position of functional groups can affect properties like hyperpolarizability, with a general sequence of γ ortho < γ meta < γ para observed for second-order hyperpolarizability. dergipark.org.tr

Interactive Table: QSAR Models for Nitrobenzene Toxicity

Model EquationNo. of Compounds (n)sFReference
log (IGC50-1) = 16.4(Amax) − 4.64420.8470.279229 acs.org
log (IGC50-1) = 0.206(log Kow) − 16.0(Amax) − 5.04420.8970.229180 acs.org
log (IGC50-1) = 0.467(log Kow) − 1.60(Elumo) − 2.55420.8810.246154 acs.org

This table presents quantitative structure-activity relationship (QSAR) models for the toxicity of nitrobenzene derivatives against Tetrahymena pyriformis. The variables are: log (IGC50-1) (toxicity), Amax (maximum acceptor superdelocalizability), log Kow (hydrophobicity), and Elumo (lowest unoccupied molecular orbital energy). The statistical parameters are: n (number of compounds), r² (coefficient of determination), s (standard error of estimation), and F (F-statistic).

Mutagenic Potential of Nitro-Containing Compounds

Nitro-containing compounds, including nitroaromatics, are a significant concern due to their mutagenic potential. researchgate.netnih.gov The nitro group itself is considered a structural alert or toxicophore, and many nitroaromatic compounds are known to be mutagenic and potentially carcinogenic. nih.govresearchgate.net

The mutagenicity of these compounds is closely linked to their metabolism. The bioreduction of the nitro group is a key activation step that can lead to the formation of reactive intermediates. scielo.br In the absence of oxygen, the nitro group can be reduced to nitroso, hydroxylamine (B1172632), and amine functionalities. mdpi.com These intermediates, particularly the hydroxylamine derivatives, can bind to macromolecules like DNA, causing damage and inducing mutagenic effects. scielo.brmdpi.com

Several factors influence the mutagenic potential of nitroaromatic compounds:

Presence and Position of the Nitro Group: The addition of a nitro group to a benzamine molecule can convert it into a direct mutagen. nih.gov The position of the nitro group on the aromatic ring also affects its mutagenic activity. nih.govnih.gov

Number of Nitro Groups: Compounds with two or more nitro groups are often more mutagenic. researchgate.net

Other Substituents: The presence of other functional groups can modulate mutagenicity. For example, electron-withdrawing groups tend to increase mutagenicity, while electron-donating groups may decrease it. researchgate.net Planar hydrophobic molecules with hydrogen bond acceptor and electron-donating substitutions are also likely to be mutagenic. researchgate.net

Molecular Structure: Chemicals with three or more fused rings generally exhibit greater mutagenic potency. researchgate.net

The reduction of nitroaromatic compounds by various microorganisms can lead to the formation of mutagenic products. nih.gov For instance, Mycobacterium sp. can reduce 1-nitropyrene (B107360) to 1-aminopyrene, a mutagenic compound. nih.gov This highlights the environmental risk, as microbial activity in contaminated soil and water can transform nitroaromatics into more hazardous substances.

Interactive Table: Factors Influencing Mutagenicity of Nitroaromatic Compounds

FactorInfluence on MutagenicityResearch Findings
Nitro Group Converts non-mutagenic compounds into direct mutagens. nih.govThe addition of a nitro group to benzamine molecules resulted in direct mutagenic activity in the Ames test. nih.gov
Number of Nitro Groups Generally, more nitro groups lead to higher mutagenicity. researchgate.netMost highly mutagenic compounds have two or more nitro group substitutions. researchgate.net
Substituent Effects Electron-withdrawing groups increase mutagenicity; electron-donating groups can decrease it. researchgate.netp-Dinitrobenzene is mutagenic, while p-nitrophenol (with an electron-donating hydroxyl group) is not. researchgate.net
Molecular Geometry Planar, hydrophobic molecules are more likely to be mutagenic. researchgate.netMolecules with more fused, planar hydrophobic rings are more likely to be mutagenic. researchgate.net
Metabolic Activation Reduction of the nitro group to reactive intermediates is key. scielo.brmdpi.comThe formation of hydroxylamine derivatives can lead to DNA damage. mdpi.com

This table summarizes key structural and metabolic factors that influence the mutagenic potential of nitroaromatic compounds based on cited research findings.

Application of Green Chemistry Principles in Synthetic Methodologies to Reduce Environmental Impact

Given the environmental and toxicological concerns associated with nitroaromatic compounds, the application of green chemistry principles in their synthesis is of paramount importance. sigmaaldrich.comsolubilityofthings.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. sigmaaldrich.comepa.gov Key principles relevant to the synthesis of nitroaromatic compounds include:

Prevention of Waste: Designing synthetic routes that minimize waste is a primary goal. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Less Hazardous Chemical Syntheses: This involves using and generating substances with little or no toxicity to human health and the environment. sigmaaldrich.com

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. sigmaaldrich.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times. epa.gov

Design for Degradation: Chemical products should be designed to break down into innocuous substances after use, preventing their accumulation in the environment. epa.gov

In the context of nitroaromatic compound synthesis, traditional methods often involve harsh conditions and the use of hazardous reagents like strong acids. nih.gov Green chemistry approaches seek to develop alternative, more environmentally benign methods.

One area of focus is the use of new activation methods to enhance reaction efficiency and reduce energy consumption. researchgate.net Techniques such as microwave-assisted synthesis and ultrasound activation can lead to higher yields, increased selectivity, and shorter reaction times. researchgate.net For example, the selective reduction of nitro compounds has been achieved using ultrasound activation. researchgate.net

Biocatalysis, using enzymes or whole microorganisms, offers a promising green alternative. researchgate.net Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and stereospecificity, reducing the formation of unwanted byproducts. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Fluoro-2-nitrobenzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nitration and fluorination steps. For example, 2-fluoro-4-nitrobenzoic acid can react with methylamine under basic conditions to form the benzamide derivative . Key factors include:

  • Temperature control : Maintain 0–5°C during nitration to avoid side reactions.
  • Catalysts : Use sulfuric acid as a catalyst for nitration.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates.
    • Validation : Cross-reference yields with published protocols (e.g., PubChem data) and confirm purity via HPLC (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups. Compare with NIST reference spectra for nitrobenzaldehyde derivatives .
  • NMR : ¹⁹F NMR distinguishes fluorine environments (δ ~ -110 ppm for aromatic F), while ¹H NMR confirms substituent positions (e.g., NO₂ deshields adjacent protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW: 200.13 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Reagent ratios : Optimize methylamine equivalents (1.2–1.5 eq) to minimize unreacted starting material.
  • Workup protocols : Compare yields from aqueous extraction vs. direct crystallization .
  • Analytical thresholds : Use standardized purity criteria (e.g., ≥95% by GC-MS) to exclude low-yield methods.
    • Case Study : A 2025 study achieved 78% yield via stepwise nitration-fluorination, whereas direct amidation of 2-fluoro-4-nitrobenzoic acid yielded 65% due to competing hydrolysis .

Q. What role does the nitro group at the 2-position play in the reactivity of this compound?

  • Methodological Answer : The nitro group:

  • Electron-withdrawing effects : Enhances electrophilicity at the 4-fluorine position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric hindrance : Reduces accessibility to the amide carbonyl, requiring polar aprotic solvents (DMF, DMSO) for reactions .
    • Experimental Design : Compare reaction rates of this compound vs. non-nitro analogs in SNAr reactions using kinetic studies (UV-Vis monitoring) .

Q. How can researchers evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Screen against kinases or proteases (IC₅₀ via fluorescence polarization).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structural analogs : Compare with bioactive benzamides (e.g., imidazo[1,2-a]pyridine derivatives) to identify SAR trends .
    • Data Interpretation : Address false positives by including negative controls (e.g., nitro-free analogs) and validating hits with orthogonal assays .

Contradiction Analysis

Q. Why do some studies report conflicting stability profiles for this compound?

  • Resolution Strategy :

  • Degradation studies : Perform accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., nitrobenzoic acid).
  • Storage conditions : Compare stability in inert atmospheres (N₂) vs. ambient air, as oxidation may occur at the fluorine position .
    • Case Study : A 2023 NIST study noted nitro group instability under UV light, recommending amber vials for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.